4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 618077-39-7
VCID: VC16136182
InChI: InChI=1S/C24H25NO6/c1-4-14-31-19-11-7-17(8-12-19)22(26)20-21(16-5-9-18(30-3)10-6-16)25(13-15-29-2)24(28)23(20)27/h4-12,21,26H,1,13-15H2,2-3H3/b22-20+
SMILES:
Molecular Formula: C24H25NO6
Molecular Weight: 423.5 g/mol

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

CAS No.: 618077-39-7

Cat. No.: VC16136182

Molecular Formula: C24H25NO6

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one - 618077-39-7

Specification

CAS No. 618077-39-7
Molecular Formula C24H25NO6
Molecular Weight 423.5 g/mol
IUPAC Name (4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C24H25NO6/c1-4-14-31-19-11-7-17(8-12-19)22(26)20-21(16-5-9-18(30-3)10-6-16)25(13-15-29-2)24(28)23(20)27/h4-12,21,26H,1,13-15H2,2-3H3/b22-20+
Standard InChI Key UMCNTHRUTZFXQP-LSDHQDQOSA-N
Isomeric SMILES COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC
Canonical SMILES COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=C(C=C3)OC

Introduction

Synthesis and Characterization

The synthesis of pyrrole derivatives often involves multi-step organic reactions, including condensation reactions and the use of catalysts to optimize yields and purity. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are essential for confirming the structural integrity of these compounds.

Synthesis Steps:

  • Starting Materials: Typically involve aromatic aldehydes, ketoacids, and amines.

  • Reaction Conditions: Temperature, solvent choice, and catalysts are crucial for optimizing the reaction.

  • Purification: Techniques like recrystallization are used to achieve high purity.

Biological Activities and Potential Applications

Pyrrole derivatives are known for their diverse biological activities, which can include anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one would depend on its interaction with biological targets such as enzymes or receptors.

Potential ApplicationDescription
Anti-inflammatorySimilar compounds have shown potential in reducing inflammation.
AnticancerPyrrole derivatives are researched for their anticancer properties.
Pharmaceutical DevelopmentThese compounds can serve as scaffolds for drug development.

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